3-Methyl-1,2,4-triazolo[3,4-A]phthalazine and its derivatives represent a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their potential as inhibitors of bromodomains, benzodiazepine receptor ligands, anticonvulsants, antimicrobials, inotropes, GABA_A receptor agonists, and for their central nervous system activity. The following analysis delves into the mechanism of action and applications of these compounds across various fields, drawing on the findings from recent research studies.
In the realm of pharmacology and neuroscience, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives have shown promise as anxiolytics with potential selectivity, as evidenced by their ability to displace diazepam from benzodiazepine receptors and exhibit anticonflict activity without impairing motor coordination2. Their anticonvulsant properties have also been highlighted, with compounds like 6-alkoxy derivatives showing significant activity against seizures3. Moreover, the discovery of functionally selective GABA_A receptor agonists among these derivatives underscores their potential for the development of targeted therapies for neurological disorders6.
In antimicrobial research, novel 1,2,4-triazolo[3,4-a] phthalazine derivatives have been synthesized and shown to exhibit inhibitory activity against bacterial strains such as Staphylococcus aureus, with one derivative demonstrating broad-spectrum activity against both bacterial and fungal strains4.
In cardiovascular research, derivatives bearing substituted piperazine moieties have been synthesized and evaluated for their positive inotropic activity, with some compounds showing favorable activities compared to standard drugs and suggesting a mechanism of action related to the PDE-cAMP-PKA signaling pathway5.
From a chemical synthesis perspective, the reactivity of triazolo[3,4-a]phthalazine derivatives with carbanions has been explored, revealing a dependency on substituents and resulting in various reactions including substitution and ring scission, with some products showing stimulating activity towards the central nervous system8.
Despite the wide range of biological activities, not all derivatives have shown desired effects in all fields. For example, a series of 3-substituted amino-s-triazolo[3,4-a]phthalazine derivatives did not exhibit antihypertensive properties, highlighting the importance of structural specificity for activity9.
The compound is classified under triazoles, specifically the 1,2,4-triazole family. Its structure includes a phthalazine moiety fused with a triazole ring, which contributes to its unique chemical properties and biological activities.
The synthesis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine can be achieved through several methods. One common approach involves the reaction of 1-hydrazinophthalazine with benzoylacetone in an ethanol solvent followed by dehydrative cyclization using polyphosphoric acid .
The molecular structure of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine exhibits a planar configuration that facilitates π-stacking interactions between aromatic rings. This planar arrangement is crucial for its biological activity as it enhances the molecule's ability to interact with various biological targets.
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine participates in various chemical reactions that include nucleophilic substitutions and cyclization processes. Its reactivity can be influenced by substituents on the triazole ring.
The mechanism of action for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine and its derivatives involves interaction with specific biological receptors. Notably:
The physical and chemical properties of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine are essential for understanding its behavior in biological systems.
The applications of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine span multiple fields due to its diverse pharmacological properties.
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a nitrogen-rich heterocyclic compound with systematic IUPAC name 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine. This compound belongs to the triazolophthalazine chemical class, characterized by fusion between a phthalazine ring and a 1,2,4-triazole moiety with a methyl substituent at the 3-position [4] [8]. Its molecular formula is C₁₀H₈N₄, corresponding to a molecular weight of 184.20 g/mol [3] [4]. The compound is registered under CAS Registry Number 20062-41-3, with additional identifiers including Beilstein Registry Number 162964 and PubChem CID 97339 [3] [5] [8]. Alternative names observed in scientific literature include 3-methyl-s-triazolo(3,4-a)phthalazine, 3-methyltriazolo(3,4-A)phthalazine, and 3-methyltriazolophthalazine [4] [5]. The structural representation is defined by the canonical SMILES notation CC1=NN=C2N1N=CC3=CC=CC=C32, which precisely describes the atom connectivity and ring fusion [4]. The InChIKey HAADZFBBHXCGLW-UHFFFAOYSA-N serves as a unique molecular identifier in chemical databases [4].
Table 1: Nomenclature and Chemical Identifiers of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine
Identifier Type | Value |
---|---|
Systematic Name | 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine |
Chemical Formula | C₁₀H₈N₄ |
Molecular Weight | 184.20 g/mol |
CAS Registry Number | 20062-41-3 |
PubChem CID | 97339 |
Beilstein Registry | 162964 |
Canonical SMILES | CC1=NN=C2N1N=CC3=CC=CC=C32 |
InChIKey | HAADZFBBHXCGLW-UHFFFAOYSA-N |
The development of 3-methyl-1,2,4-triazolo[3,4-A]phthalazine emerged from extensive mid-to-late 20th century research into phthalazine derivatives, driven by their diverse biological activities. Early synthetic approaches were documented in the chemical literature of the 1980s, with Zimmer and colleagues (1982) describing foundational synthetic routes relevant to this compound class [3] [4]. The initial interest stemmed from structural investigations of triazolophthalazines as novel heterocyclic systems with potential pharmacological applications. Historical synthesis typically employed cyclization reactions of hydrazinophthalazine precursors with carbonyl compounds, as exemplified by the reaction of 1-hydrazinophthalazine with acetic acid under reflux conditions [2] [4]. This method represented a significant advancement in heterocyclic chemistry, providing access to structurally complex bicyclic systems. The compound's structural characterization was significantly advanced through crystallographic studies published in 2009, which elucidated its solid-state arrangement and hydration behavior [2]. Over subsequent decades, research expanded to explore diverse derivatives with modifications at the 3-position, establishing structure-activity relationships for various biological targets [6] [7].
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine belongs to the [1,2,4]triazolo[3,4-a]phthalazine subclass, characterized by fusion between the "a" bond of the triazole ring and the phthalazine system at positions 3 and 4. This specific fusion pattern distinguishes it from isomeric [1,2,4]triazolo[4,3-a]phthalazines that exhibit different ring connectivity [4] [8]. The compound is classified as a monosubstituted triazolophthalazine due to the presence of a single methyl group at the 3-position of the triazole ring. This structural feature differentiates it from unsubstituted parent compounds and polysubstituted derivatives bearing functional groups such as halogens, aryl rings, or complex substituents [6] [7]. Crystallographic analysis reveals that the molecule exhibits near-perfect planarity, with a maximum deviation of merely 0.041 Å from the least-squares plane through all ring atoms. The dihedral angle between the phenyl and triazole rings measures 2.84°, confirming effective π-conjugation across the entire bicyclic system [2]. In its monohydrate crystalline form, the compound forms centrosymmetric dimers through O-H···N hydrogen bonding involving water molecules, adopting a triclinic crystal system with space group P1 and specific unit cell dimensions (a = 7.3009 Å, b = 7.9253 Å, c = 9.2755 Å; α = 109.663°, β = 104.91°, γ = 95.830°) [2].
Table 2: Crystallographic Parameters of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Monohydrate
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Unit Cell Dimensions | a = 7.3009(9) Å; b = 7.9253(9) Å; c = 9.2755(10) Å |
Angles | α = 109.663(10)°; β = 104.91(1)°; γ = 95.830(9)° |
Unit Cell Volume | 477.83(10) ų |
Z (Formula Units) | 2 |
Calculated Density | 1.405 Mg/m³ |
Hydrogen Bond Geometry | O-H···N (2.08-2.21 Å) |
Planarity Deviation | 0.041 Å |
Stacking Distance | 3.43-3.46 Å (π-system separation) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7